5-(Dimethylamino)-2-ethylphenol
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Overview
Description
5-(Dimethylamino)-2-ethylphenol is an organic compound with the molecular formula C10H15NO It is a derivative of phenol, where the hydroxyl group is substituted at the second position, and a dimethylamino group is attached to the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-ethylphenol typically involves the alkylation of 2-ethylphenol with dimethylamine. One common method is the reaction of 2-ethylphenol with dimethylamine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
5-(Dimethylamino)-2-ethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-ethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The hydroxyl group can undergo oxidation-reduction reactions, modulating the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminophenol: Similar structure but lacks the ethyl group.
Ethylphenol: Lacks the dimethylamino group.
Dimethylaminobenzene: Similar amino group but different aromatic ring structure.
Uniqueness
5-(Dimethylamino)-2-ethylphenol is unique due to the presence of both the dimethylamino and ethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-(dimethylamino)-2-ethylphenol |
InChI |
InChI=1S/C10H15NO/c1-4-8-5-6-9(11(2)3)7-10(8)12/h5-7,12H,4H2,1-3H3 |
InChI Key |
RGHNCJYICPABHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)N(C)C)O |
Origin of Product |
United States |
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